Kanzakiflavone 2

Description

Contextualization of Flavonoids as Secondary Metabolites

Flavonoids represent a vast and diverse class of naturally occurring polyphenolic compounds. researchgate.net As secondary metabolites, they are synthesized by plants and are not directly involved in the primary processes of growth, development, or reproduction. Instead, they fulfill a variety of crucial ecological and physiological roles. These roles include acting as pigments in flowers and fruits to attract pollinators and seed dispersers, protecting the plant from the harmful effects of ultraviolet (UV) radiation, and defending against pathogens and herbivores. nih.govresearchgate.net Flavonoids also participate in symbiotic nitrogen fixation and can act as signaling molecules within the plant. nih.gov Their basic chemical structure consists of a fifteen-carbon skeleton (C6-C3-C6), which comprises two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). researchgate.net The various subclasses of flavonoids, such as flavones, flavonols, and isoflavones, are distinguished by structural variations in this heterocyclic ring.

Kanzakiflavone 2 as a Specific Flavone (B191248) Derivative

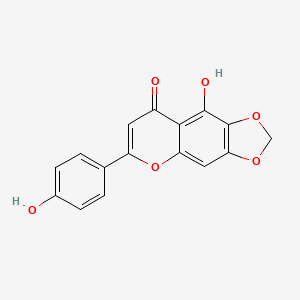

This compound is a specific member of the flavone subclass of flavonoids. Flavones are characterized by a double bond between the second and third carbon atoms of the C ring and a ketone group at the fourth carbon position. What makes this compound particularly noteworthy is its substitution pattern. Its formal chemical name is 5,4'-dihydroxy-6,7-methylenedioxyflavone . This structure features hydroxyl groups at the 5th and 4'-positions and a distinctive methylenedioxy bridge attached to the 6th and 7th carbons of the A ring. This methylenedioxy group is a relatively uncommon feature in the broader flavonoid family, making this compound a subject of interest for phytochemical and synthetic chemistry research. researchgate.net

Historical Overview of this compound Discovery and Initial Characterization

The discovery and characterization of this compound date back to 1976. In a study focused on the chemical constituents of the genus Iris, a team of researchers led by M. Arisawa isolated a new flavone from the ethereal extract of Iris unguicularis Poir. jetir.orgjst.go.jp This newly found compound was named this compound. jst.go.jp Through chemical and spectral analysis, its structure was definitively identified as 5,4'-dihydroxy-6,7-methylenedioxyflavone. jst.go.jp

Further confirmation of this structure came in 1984 when Munekazu Iinuma and his colleagues successfully synthesized this compound, along with its isomer Kanzakiflavone 1. researchgate.netjst.go.jp This synthesis not only verified the structure proposed by Arisawa's team but also provided a method for producing the compound for further study. The isolation of this compound has also been reported from the rhizomes of Belamcanda chinensis (L.) DC., a plant now taxonomically classified as Iris domestica. researchgate.net

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Common Name | This compound |

| Systematic Name | 5,4'-dihydroxy-6,7-methylenedioxyflavone |

| Molecular Formula | C₁₆H₁₀O₆ |

| CAS Number | 60465-99-8 |

| Natural Sources | Iris unguicularis, Iris domestica (Belamcanda chinensis) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10O6 |

|---|---|

Molecular Weight |

298.25 g/mol |

IUPAC Name |

9-hydroxy-6-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)11-5-10(18)14-12(22-11)6-13-16(15(14)19)21-7-20-13/h1-6,17,19H,7H2 |

InChI Key |

RNBICTMAHCPSHX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Occurrence of Kanzakiflavone 2

Isolation from Botanical Sources

The process of obtaining Kanzakiflavone 2 from its natural origins involves careful extraction and purification steps to separate it from the complex matrix of plant materials.

This compound, along with its related compound Kanzakiflavone 1, is primarily isolated from the rhizomes of Iris unguicularis researchgate.netjetir.orgscielo.brclockss.orgresearchgate.net. Iris unguicularis, commonly known as the Algerian iris or winter iris, is a rhizomatous flowering plant native to regions including Algeria, Greece, Turkey, Western Syria, and Tunisia wikipedia.orgrhs.org.uk. The rhizomes of Iris unguicularis are recognized for containing a variety of secondary metabolites, including numerous flavonoids, xanthones, stilbenes, and simple phenolics researchgate.netjetir.org.

The isolation of compounds, including this compound, from Iris unguicularis rhizomes typically involves a series of chromatographic techniques. Research indicates the use of preparative recycling High-Performance Liquid Chromatography (HPLC), Octadecyl silica (B1680970) (ODS) columns, and repeated column chromatography (silica gel) for the separation and purification of constituents from Iris unguicularis researchgate.net.

General methodologies for the extraction of flavonoids from plant materials often include conventional techniques such as organic solvent extraction, which can utilize solvents like ethanol (B145695) or methanol (B129727) mdpi.comfrontiersin.org. Advanced extraction methods, such as ultrasound-assisted extraction and microwave-assisted extraction, are also employed to enhance efficiency and reduce extraction time mdpi.comresearchgate.net. Following extraction, purification is a critical step, commonly achieved through various chromatographic methods, including column chromatography and macroporous resin adsorption, which help to separate and refine the target compounds from crude extracts frontiersin.orgresearchgate.net.

Spectroscopic and Chemical Determination of this compound Structure

The precise molecular structure of this compound has been determined through a combination of spectroscopic analyses and chemical synthesis. Structural elucidation of natural products relies heavily on modern analytical techniques that provide detailed information about the compound's atomic connectivity and spatial arrangement openreview.netarxiv.orgnd.edu.

For this compound, as with other compounds isolated from Iris unguicularis, its structure was deduced using various spectroscopic techniques researchgate.netclockss.org. These commonly include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR, ¹³C-NMR), which provides insights into the hydrogen and carbon environments within the molecule. Other crucial techniques for structure elucidation include Infrared (IR) spectroscopy, which identifies functional groups, and Mass Spectrometry (MS), which determines the molecular weight and fragmentation patterns openreview.netarxiv.orgnd.eduarxiv.org.

Furthermore, chemical synthesis plays a vital role in confirming the proposed structures of natural products. The structures of Kanzakiflavone 1 and this compound were confirmed by their synthesis, and the spectral data of the synthetic compounds were compared with those of the natural isolates to verify their identities researchgate.netresearchgate.net.

Identification and Characterization of this compound Isomers and Related Flavones

The Iris genus is a rich source of diverse flavonoid compounds. This compound belongs to the flavone (B191248) class, which is a type of flavonoid mdpi.com. A closely related compound, Kanzakiflavone 1, has also been isolated from Iris unguicularis researchgate.netjetir.orgscielo.brclockss.orgresearchgate.net.

Research has involved the synthesis of Kanzakiflavone 1 and this compound, along with their positional isomers, to unequivocally confirm their natural structures researchgate.netresearchgate.net. The differences observed in the spectral data between these flavones and their isomers are critical for their accurate characterization researchgate.netresearchgate.net. The flavonoid profile of Iris unguicularis also includes other compounds such as irilone, tectorigenin, kaempferol, and various methoxyflavanones and dimethoxyflavanones, highlighting the chemical diversity within this botanical source researchgate.netclockss.orgwikipedia.org.

Synthetic Chemistry and Chemical Derivatization of Kanzakiflavone 2

Total Synthesis Approaches to Kanzakiflavones and Their Isomers

The total synthesis of natural products like Kanzakiflavone 2 serves multiple crucial purposes in chemical research, including the confirmation of their proposed structures, the scaling up of production for further study, and the development and testing of new synthetic methodologies. organic-chemistry.orgisef.netrsc.org Early synthetic efforts were particularly vital for structural elucidation, especially given the limited analytical tools available in the past. organic-chemistry.org

For Kanzakiflavone 1 and this compound, alongside their positional isomers, synthetic routes were developed specifically to confirm their structures as isolated from natural sources such as Iris unguicularis. researchgate.netdntb.gov.uaresearchgate.net While specific detailed synthetic schemes for this compound are often found in specialized chemical literature, general approaches to flavone (B191248) synthesis are well-established. Common methodologies include the Baker-Venkatraman rearrangement and Claisen-Schmidt condensation reactions. innovareacademics.in These processes typically involve converting 2-hydroxyacetophenone (B1195853) into benzoyl esters, followed by rearrangement in a basic medium to yield 1,3-diphenylpropane-1,3-diones. Subsequent cyclization under acidic conditions then furnishes the flavone scaffold. innovareacademics.in Oxidative cyclization of hydroxychalcones, which are formed from 2-hydroxyacetophenone and benzaldehyde (B42025) derivatives, also represents a widely used route for constructing the flavone ring system. innovareacademics.inpreprints.org A synthesis of Kanzakiflavone-1 and Kanzakiflavone-2 was reported as early as 1977. google.com

Synthesis of this compound Derivatives and Analogues

Key functional groups of interest for derivatization in Kanzakiflavone and its analogues include hydroxyl (-OH), methoxyl (-OCH3), and methylenedioxy (-O-CH2-O-) groups. researchgate.net These groups are considered "structural activity directors," meaning their strategic modification can significantly influence the compound's chemical behavior and potential applications. researchgate.net General derivatization strategies for flavonoids involve modifications such as O-alkylation, O-acylation, and functionalization of the phenyl rings. nih.gov

Regioselective Functionalization Strategies (e.g., hydroxylation, methoxylation)

Regioselective functionalization is a crucial aspect of synthetic chemistry, particularly for complex aromatic systems like flavones, where multiple reactive sites exist. This strategy allows for the precise introduction of functional groups at specific positions on the molecule, avoiding the formation of undesirable isomeric mixtures. beilstein-journals.orgchemrxiv.org

For flavonoids, including this compound, regioselective functionalization often targets the hydroxyl groups. For instance, hydroxylation (introduction of hydroxyl groups) and methoxylation (introduction of methoxyl groups) are common modifications. While specific regioselective hydroxylation or methoxylation examples for this compound are not detailed in the provided information, the general principle applies to flavone chemistry. For other glycosides, catalyst-controlled regioselective introduction of functional groups into inherently less reactive hydroxyl positions has been achieved. nih.gov Methoxylation, in particular, is known to improve the metabolic stability and intestinal absorption of dietary flavones. dntb.gov.ua The position and quantity of hydroxyl groups are known to significantly influence the structure and properties of flavonoids. nih.govresearchgate.net

Impact of Derivatization on Molecular Electronic Structure and Reactivity

Derivatization profoundly impacts the molecular electronic structure and reactivity of this compound. These changes are often investigated using advanced computational methods, such as Density Functional Theory (DFT). researchgate.net DFT studies analyze how the introduction or modification of functional groups like -OH, -OCH3, and -O-CH2-O- alters the electronic landscape of the molecule. researchgate.net

Key parameters derived from these computational analyses include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of the molecule. For Kanzakiflavone and its derivatives, energy surface analysis based on charge distribution indicates a preference to act as potential electron donors. researchgate.net

Quantitative Molecular Electrostatic Potential (QMEP): This analysis helps identify nucleophilic (electron-rich) and electrophilic (electron-deficient) reactive sites within the molecule, guiding further chemical modifications. researchgate.net

Reactivity Descriptors: Parameters such as ionization potential (IP) and electron affinity (EA) are used to quantify the efficacy of radical scavenging and other chemical reactivities. researchgate.net

Chemical Hardness (η) and Softness (S): These descriptors provide measures of molecular stability and the effectiveness of chemical reactivity, respectively. researchgate.net

Derivatization can significantly alter physicochemical properties such as polarity, electron delocalization, hydrogen bond formations, and lipophilicity. nih.gov For Kanzakiflavone and its derivatives, the electron-rich A-ring is notably altered in its interaction with the B-ring compared to other flavones, which is a key aspect of their electronic structure. researchgate.net These alterations in electronic structure directly influence the compound's reactivity, for example, its ability to act as an antioxidant by affecting electron delocalization and radical formation pathways. nih.govresearchgate.net

Methodologies for Structural Confirmation of Synthetic Analogues

Rigorous structural confirmation is paramount in synthetic chemistry to ensure the identity and purity of synthesized compounds and their analogues. For this compound and its synthetic derivatives, a combination of spectroscopic and analytical techniques is routinely employed.

The primary methodologies for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable. ¹H NMR is used to confirm the presence and environment of hydrogen atoms, with characteristic shifts indicating flavone structures, such as the loss of chalcone (B49325) hydroxyl peaks and relocation of aromatic peaks. innovareacademics.innih.govacs.orgresearchgate.netmdpi.commdpi.comijmrhs.com ¹³C NMR provides information about the carbon skeleton, with shifts in carbonyl group peaks and new aromatic peaks confirming flavone structures. innovareacademics.innih.govacs.orgresearchgate.netmdpi.commdpi.comijmrhs.com

Mass Spectrometry (MS): Techniques like Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are used to determine the molecular weight and fragmentation patterns of the synthesized compounds, thereby corroborating the formation of flavone derivatives. innovareacademics.innih.govacs.orgmdpi.commdpi.comijmrhs.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule, such as hydroxyl and carbonyl groups, through their characteristic vibrational frequencies. nih.govresearchgate.netmdpi.comijmrhs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule, providing information about the conjugated systems present in flavones. nih.govacs.orgmdpi.com Derivatization with reagents like aluminum chloride can induce bathochromic shifts (red shifts) and increased absorbance intensities, which are useful for characterization. mdpi.com

In addition to these spectroscopic methods, other analytical techniques such as elemental analysis and Differential Scanning Calorimetry (DSC) may also be employed for comprehensive characterization and confirmation of the synthesized analogues. ijmrhs.com For complex structures, X-ray crystallography can provide definitive three-dimensional structural information. organic-chemistry.org

Biosynthetic Pathways and Metabolic Engineering Perspectives of Kanzakiflavone 2

Kanzakiflavone 2 is a specialized isoflavone (B191592) found in plants such as Iris unguicularis. researchgate.netwikipedia.orgnih.gov Its unique chemical structure, featuring a methylenedioxy bridge, places it in a distinct branch of the complex flavonoid biosynthesis network. nih.govuni.lu Understanding its formation is key to developing strategies for enhanced production through metabolic engineering.

Advanced Computational Chemistry Applications in Kanzakiflavone 2 Research

Application of Machine Learning and Artificial Intelligence in Kanzakiflavone 2 Structure-Activity Relationship Studies

Relevance to Flavonoids and this compound this compound is a flavonoid compound, derived from the plant Euphorbia kanzakifolia, known for its antioxidant, anti-inflammatory, and antimicrobial properties dntb.gov.ua. Flavonoids, as a class of natural products, are extensively studied for their diverse biological activities, making them prime candidates for computational investigations, including SAR/QSAR modeling. The application of ML/AI to flavonoid libraries is a growing area, demonstrating the potential to accelerate the design and optimization of compounds with desired pharmacological profiles nih.gov. For instance, a machine learning-driven QSAR approach has been successfully employed to correlate structural features with the anti-cancer inhibitory activity of a rationally designed synthetic flavone (B191248) library nih.gov. This highlights the direct relevance of such computational strategies to understanding and optimizing the activities of compounds like this compound.

Methodological Approaches In ML/AI-driven QSAR studies, a dataset of compounds with known structures and corresponding biological activities is used to train predictive models. Molecular descriptors, which numerically represent various physicochemical and structural properties of the compounds (e.g., electronic, steric, topological features), serve as input features for these models researchgate.net. Common ML algorithms applied in this context include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (for classification) or mean prediction (for regression) of the individual trees nih.gov.

Extreme Gradient Boosting (XGBoost): Another ensemble method that builds trees sequentially, with each new tree correcting errors made by previous ones nih.gov.

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): Algorithms inspired by the human brain, capable of learning complex non-linear relationships within large datasets researchgate.netnih.govresearchgate.net.

These algorithms can identify critical molecular descriptors that significantly influence the biological activity, providing insights into key structural features responsible for the observed effects nih.gov. The ultimate goal is to develop robust predictive models that can accurately forecast the activity of novel or untested this compound derivatives, guiding synthetic efforts towards more potent or selective compounds.

Conceptual Research Findings and Data While specific published studies detailing the direct application of machine learning and artificial intelligence solely to this compound's structure-activity relationship studies with detailed data tables are not extensively available in current literature, the principles and methodologies applied to other flavonoids are directly transferable. If such a study were conducted for this compound and its derivatives, the research findings would typically involve:

Model Performance Metrics: Evaluation of the trained ML models using metrics such as the coefficient of determination (R²), root mean squared error (RMSE), and cross-validation R² (R²cv). For example, in a study on flavone anti-cancer activity, an RF model achieved an R² of 0.820 for MCF-7 and 0.835 for HepG2 cell lines, with cross-validation R²cv values of 0.744 and 0.770, respectively nih.gov.

Identification of Key Descriptors: Analysis, often through techniques like SHAP (SHapley Additive exPlanations) analysis, to identify which molecular descriptors contribute most significantly to the predicted activity. This would reveal specific structural motifs or physicochemical properties within this compound that are crucial for its antioxidant, anti-inflammatory, or antimicrobial effects.

Virtual Screening and Lead Optimization: The validated QSAR models could then be used to virtually screen large libraries of this compound analogs or related flavonoid compounds, predicting their activities and prioritizing promising candidates for synthesis and experimental validation. This accelerates the lead optimization process by focusing on compounds with a higher likelihood of desired activity.

Illustrative Table: Typical Machine Learning Model Performance in QSAR Studies for Flavonoids

| Model Type | Performance Metric (R²) | Cross-Validation R² (R²cv) | RMSE (Test Set) | Key Descriptors Identified (Illustrative) | Citation (Example) |

| Random Forest (RF) | 0.820 (MCF-7) | 0.744 (MCF-7) | 0.573 (MCF-7) | Molecular weight, LogP, specific hydroxyl group positions, number of rotatable bonds | nih.gov |

| 0.835 (HepG2) | 0.770 (HepG2) | 0.563 (HepG2) | |||

| Deep Neural Network (DNN) | 0.82 ± 0.19 | - | 0.67 | Various molecular descriptor types | researchgate.net |

Note: The data in this table are illustrative examples of performance metrics reported in ML-driven QSAR studies on related compounds (flavones or general drugs) and are not specific to a this compound-only ML/AI SAR study.

Role of Computational Chemistry (beyond strict ML/AI) Beyond direct ML/AI applications for predictive modeling, other advanced computational chemistry techniques contribute significantly to understanding this compound's SAR. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the antioxidant potency of this compound and its derivatives researchgate.netvariational.ai. This theoretical insight allowed for the analysis of properties such as bond dissociation energies, electron transfer enthalpies, and the role of specific functional groups (e.g., -OH, -OCH₃) in influencing activity researchgate.netvariational.ai. Such quantum chemical studies provide a deeper mechanistic understanding at the atomic and electronic level, complementing the data-driven insights from ML/AI models by explaining why certain structural features lead to particular activities. The integration of various computational methods, including both quantum mechanics and machine learning, offers a comprehensive strategy for advancing this compound research and optimizing its potential applications.

Preclinical Investigations of Kanzakiflavone 2 Biological Activities and Molecular Mechanisms

In Vitro Studies on Kanzakiflavone 2 Bioactivity

Laboratory-based studies using non-living organisms or their components have been instrumental in characterizing the biochemical profile of this compound. These investigations provide foundational knowledge regarding its antioxidant, enzyme-inhibiting, and cell-modulating properties.

Radical Scavenging Mechanisms and Antioxidant Potency

The antioxidant capacity of flavonoids is a cornerstone of their bioactivity. This potential is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The specific mechanism by which a flavonoid scavenges radicals can vary based on its structural characteristics and the surrounding environment. Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the antioxidant mechanisms of this compound. dntb.gov.ua

The primary mechanisms evaluated for phenolic antioxidants include:

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid antioxidant (ArOH) directly donates a hydrogen atom to a free radical (X•), effectively neutralizing it. The thermodynamic viability of this pathway is often assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the H-atom can be more easily abstracted, suggesting a higher antioxidant potential via the HAT mechanism. researchgate.net

Sequential Proton-Loss Electron Transfer (SPLET): This is a two-step process that is particularly relevant in polar solvents. First, the flavonoid undergoes deprotonation to form an anion (ArO⁻). Subsequently, this anion transfers an electron to the free radical. The favorability of this mechanism is related to the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). researchgate.net

double Sequential Electron Transfer Proton Transfer (dSETPT): This is another potential pathway for radical scavenging.

DFT studies on this compound have explored these pathways to predict its antioxidant behavior. Calculations of parameters like BDE and PA for the different hydroxyl groups on the this compound structure help determine the most likely site of radical interaction and the preferred scavenging mechanism. dntb.gov.ua

Enzyme Inhibition Studies

Flavonoids are known to interact with and inhibit various enzymes, which is a key aspect of their biological effects. mdpi.com this compound has been investigated in the context of enzymes involved in inflammation and oxidative stress, such as 5-lipoxygenase (ALOX5) and xanthine (B1682287) oxidase (XO).

ALOX5: Arachidonate 5-lipoxygenase (ALOX5) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. While specific IC50 values for this compound against ALOX5 are not widely documented, studies on other flavonoids provide a basis for its potential activity. The ability of flavonoids to inhibit ALOX5 is often linked to their structural features, which allow them to bind to the enzyme's active site. researchgate.net

Xanthine Oxidase (XO): Xanthine oxidase is an enzyme that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid and superoxide (B77818) radicals. mdpi.com Overactivity of XO is implicated in hyperuricemia and gout, as well as oxidative stress. nih.gov Numerous flavonoids have been identified as potent inhibitors of xanthine oxidase. researchgate.net The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the flavonoid's structure. nih.gov The structure-activity relationship for XO inhibition often points to the importance of the planar flavone (B191248) backbone and the position of hydroxyl groups. nih.gov

| Compound | IC50 (µM) | Source |

|---|---|---|

| Allopurinol (Control) | 2.59 | nih.gov |

| Emodin | 11.24 | upm.edu.my |

| Compound 7 (Benzamide derivative) | 0.084 | nih.gov |

| Compound 9 (Benzamide derivative) | 0.064 | nih.gov |

| Compound 11 (Thiazole derivative) | 0.45 | nih.gov |

Cellular Pathway Modulation in Model Systems

Beyond direct enzyme inhibition, this compound and related flavonoids can exert their effects by modulating complex intracellular signaling pathways, particularly those central to inflammation. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are primary targets. nih.gov

In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate cascades that lead to the phosphorylation of MAPK proteins (such as ERK, JNK, and p38) and the activation of the NF-κB transcription factor. ijpsonline.commdpi.com Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ijpsonline.com

Studies on various flavonoids have demonstrated their ability to suppress this inflammatory cascade. They can inhibit the phosphorylation of key proteins in both the MAPK and NF-κB pathways. nih.govnih.gov This interference leads to a downstream reduction in the production of inflammatory mediators. By modulating these critical pathways, flavonoids can exhibit potent anti-inflammatory effects in cellular models.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The biological activity of a flavonoid is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features responsible for a compound's effects. This knowledge is crucial for predicting the activity of new analogues and for designing more potent molecules.

Influence of Functional Groups on Biological Response

The type and placement of functional groups on the flavonoid skeleton are critical determinants of bioactivity. nih.gov

Hydroxyl (–OH) Groups: The number and position of hydroxyl groups are paramount for antioxidant activity. nih.gov Hydroxyl groups, particularly those on the B-ring, act as hydrogen donors for radical scavenging. researchgate.net A catechol (3',4'-dihydroxy) configuration on the B-ring generally enhances antioxidant capacity. The presence of a 7-OH group on the A-ring is also considered important for high antioxidant and xanthine oxidase inhibitory activity. nih.govresearchgate.net

Methoxy (B1213986) (–OCH3) Groups: Methylation of hydroxyl groups to form methoxy groups can have varied effects. While it may decrease direct antioxidant activity by blocking a hydrogen-donating group, it can also increase the molecule's metabolic stability and bioavailability. nih.gov This modification can alter the compound's interaction with enzyme active sites, sometimes leading to enhanced inhibitory potential.

| Functional Group | Influence on Bioactivity | Primary Mechanism |

|---|---|---|

| Hydroxyl (–OH) | Generally increases antioxidant and enzyme inhibitory activity. | Acts as a hydrogen/electron donor for radical scavenging; forms hydrogen bonds in enzyme active sites. nih.gov |

| Methoxy (–OCH3) | May decrease direct antioxidant activity but can increase metabolic stability and bioavailability. nih.gov | Alters lipophilicity and steric properties, affecting cell uptake and enzyme binding. |

| Methylenedioxy (–O-CH2-O–) | Contributes to specific biological activities such as cytotoxic effects. lih.lu | Modifies the electronic and conformational properties of the aromatic ring system. |

Positional Isomerism and Differential Bioactivity

The specific location of functional groups on the flavonoid rings (positional isomerism) dramatically affects bioactivity. For instance, in the context of antioxidant activity, SAR studies have shown that an additional hydroxyl group on the B-ring at the 3' or 5' position significantly increases radical scavenging capacity. nih.govresearchgate.net This is because the position influences the stability of the resulting flavonoid radical after hydrogen donation.

Similarly, for enzyme inhibition, the precise arrangement of hydroxyl and other groups determines how well the molecule fits into the enzyme's active or allosteric sites. A slight shift in the position of a key hydroxyl group can drastically alter binding affinity and, consequently, the inhibitory potency of the compound. These positional effects underscore the high degree of structural specificity required for the biological activities of this compound and its analogues. nih.govresearchgate.net

Mechanistic Insights into this compound Cellular and Molecular Interactions

Preclinical research has begun to elucidate the cellular and molecular interactions through which this compound exerts its biological effects. These investigations, primarily conducted through in vitro assays and in silico docking studies, have identified several key molecular targets and pathways that are modulated by this flavone. The following sections detail the current understanding of its mechanistic actions.

One area of investigation has been the potential anti-diabetic activity of this compound through the inhibition of α-amylase. nih.gov The inhibitory activity of flavonoids against this enzyme is thought to occur through two primary mechanisms. The first involves the formation of hydrogen bonds between the hydroxyl groups of the flavonoid and the active site of the enzyme. The second proposed mechanism involves a conjugated π-arrangement between the A-C ring of the flavonoid and the active site of α-amylase. nih.gov

The potential for this compound to act as an acetylcholinesterase (AChE) inhibitor has also been explored. nih.gov Flavonoids are recognized for their ability to inhibit AChE, and the structure of this compound lends itself to potential interactions with the active site of this enzyme, which is relevant in the context of neurodegenerative diseases. nih.gov

Furthermore, the anti-xanthine oxidase (XOD) activity of various flavones has been a subject of study. nih.gov The structure-activity relationship of flavonoids plays a significant role in their inhibitory potential against XOD.

In the context of oncology, the cytotoxic effects of flavones have been evaluated against a panel of human cancer cell lines. nih.gov Studies have assessed the impact of compounds like this compound on the viability of HCT-116 human colon cancer cells, MCF7 breast cancer cells, and the OVCAR-3, IGROV-1, and SKOV-3 human ovary cancer cell lines. nih.gov The underlying molecular interactions driving these cytotoxic effects are a key area of ongoing research.

The table below summarizes the investigated biological activities of a series of flavones, including the class to which this compound belongs, and the corresponding molecular targets or cell lines.

| Biological Activity Investigated | Molecular Target / Cell Line |

| Anti-diabetic | α-amylase |

| Neuroprotective | Acetylcholinesterase (AChE) |

| Anti-hyperuricemic | Xanthine Oxidase (XOD) |

| Anticancer | HCT-116, MCF7, OVCAR-3, IGROV-1, SKOV-3 |

Methodological Considerations in Kanzakiflavone 2 Research

Experimental Design in Phytochemical and Synthetic Investigations

The investigation of Kanzakiflavone 2 involves distinct experimental designs for its phytochemical isolation from natural sources and its chemical synthesis in the laboratory.

Phytochemical Investigations: Kanzakiflavone-2 has been identified and isolated from natural sources, notably from the plant Iris unguicularis jst.go.jpjetir.org. The experimental design for phytochemical investigations typically involves the extraction of compounds from plant materials. Common solvents like ethanol (B145695) or methanol (B129727) are employed for this purpose smolecule.com. The subsequent steps involve various chromatographic techniques for the purification and isolation of the target compound, this compound, from the complex mixture of plant metabolites.

Synthetic Investigations: Beyond natural isolation, Kanzakiflavone-2 and its position isomers have been synthetically prepared to confirm their structures jst.go.jp. The chemical synthesis of flavone (B191248) derivatives, including this compound, can be achieved through condensation reactions involving phenolic precursors smolecule.comuniv.kiev.ua. This synthetic approach allows for the controlled production of the compound and its derivatives, which can be crucial for structure-activity relationship studies and the exploration of compounds with tailored properties smolecule.com.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Flavones

The accurate determination of the chemical structure of this compound relies heavily on advanced spectroscopic and analytical techniques. These methods are non-destructive and require minimal sample quantities, making them invaluable for novel compound characterization mdpi.com.

Key Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are fundamental for elucidating the complete chemical structure of organic molecules nptel.ac.innih.govmagritek.com. These techniques provide detailed information on the connectivity of atoms, chemical environments of protons and carbons, and spatial relationships within the molecule nptel.ac.innih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by analyzing the vibrational modes of its chemical bonds nptel.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, offering insights into the conjugated systems and chromophores present in the flavone structure nptel.ac.in.

For this compound, the structures of both Kanzakiflavone-1 and -2, as well as their position isomers, have been differentiated and confirmed through the analysis of their spectral data jst.go.jp. While specific, detailed tabulated spectroscopic data (e.g., NMR chemical shifts, MS fragmentation patterns) for this compound itself were not extensively presented in the current search results, the aforementioned techniques are standard and essential for its comprehensive characterization.

In Silico Modeling and Simulation Protocols for this compound Studies

Computational chemistry, or in silico modeling, has emerged as a powerful and complementary strategy to experimental methods for understanding the properties and activities of flavonoids like this compound researchgate.netmdpi.comresearchgate.net. These methods allow for the theoretical prediction and analysis of molecular behavior and interactions.

Computational Protocols Applied to this compound:

Density Functional Theory (DFT): DFT calculations are extensively used to analyze this compound and its derivatives. Specifically, the M06-2X functional, a global hybrid meta Generalized Gradient Approximation (GGA) correlation functional, in conjunction with the 6-311++G(d,p) basis set, has been employed for theoretical investigations into their antioxidant potency researchgate.netresearchgate.netbitsathy.ac.inacs.org.

Electronic Structure Analysis: This involves examining:

Frontier Molecular Orbitals (FMO): Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into electron donation and acceptance capabilities, respectively researchgate.netmdpi.com.

Electrostatic Potential (MEP): Quantitative MEP (QMEP) maps help identify nucleophilic and electrophilic reactive sites within the molecule researchgate.netmdpi.com.

Density of States (DOS) Spectrum: Used in conjunction with FMO, DOS spectrum investigations evaluate the band gap, which relates to chemical reactivity researchgate.net.

Atomic Charge Analysis: Predicts reaction sites and describes electrostatic interactions, often utilizing Mulliken charges mdpi.com.

Thermodynamic Analysis: This focuses on the energetics of various antioxidant mechanisms, including:

Hydrogen Atom Transfer (HAT): Involves the direct transfer of a hydrogen atom mdpi.com.

Sequential Proton Loss Electron Transfer (SPLET): A two-step mechanism where a proton is lost, followed by electron transfer researchgate.netmdpi.com.

Electron Transfer Followed by Proton Transfer (ETPT): A two-step mechanism involving initial electron transfer, then proton transfer mdpi.com.

Kinetic Analysis: Computational methods are used to study the reaction kinetics of free radical scavenging, providing insights into reaction rates researchgate.netmdpi.com.

Interaction Analysis:

Quantum Theory of Atoms in Molecules (QTAIM): A rigorous theory for analyzing atomic regions, bonding, and charge distribution, revealing non-covalent interactions mdpi.com.

Molecular Docking (MD) and Molecular Dynamics Simulations (MDS): These techniques model the reversible binding between a ligand (like this compound) and a receptor, based on "lock-and-key" and "induced fit" theories. They can simulate molecular interactions such as hydrogen bonds, electronic interactions, and Van der Waals forces, helping to infer or evaluate receptor-ligand interactions and lowest energy conformations mdpi.com. Flexible docking, where both ligand and receptor conformations can change, offers more realistic simulations mdpi.com.

Bioavailability Analysis: Absorption, Distribution, Metabolism, and Excretion (ADME) analysis is performed to assess the potential of this compound and its derivatives as medicinal leads, considering their physiological, pharmacological, and lipophilic properties researchgate.netmdpi.com.

These in silico approaches provide theoretical insights into the structural activities of this compound, guiding further experimental research and drug discovery efforts researchgate.netbitsathy.ac.inacs.org.

Data Analysis and Interpretation in this compound Research

Spectroscopic Data Analysis:

Structural Elucidation: The primary goal of analyzing spectroscopic data (NMR, MS, IR, UV-Vis) is to elucidate or confirm the molecular structure of this compound. For NMR data, this involves assigning chemical shifts to specific protons and carbons, interpreting spin-spin coupling patterns, and utilizing 2D NMR correlations (e.g., COSY, HMQC/HSQC, HMBC) to establish connectivity and stereochemistry nptel.ac.innih.gov. Mass spectrometry data is interpreted to confirm the molecular formula through accurate mass measurements and to deduce substructures from fragmentation patterns nptel.ac.inmdpi.com. Algorithmic methods based on molecular connectivity diagrams can be employed to detect and resolve contradictions that may arise in complex 2D NMR datasets nih.gov.

Comparative Analysis: Differences in spectral data among this compound and its isomers are analyzed to distinguish between closely related structures jst.go.jp.

In Silico Data Analysis:

Prediction of Activity and Properties: Data from in silico models are analyzed to predict and understand the chemical and biological properties of this compound. For instance, energy surface analysis based on charge distribution can indicate the compound's propensity to act as an electron donor researchgate.net. The analysis of FMO and QMEP helps in identifying specific nucleophilic and electrophilic reactive sites, which are crucial for understanding reaction mechanisms researchgate.net.

Mechanism Elucidation: Thermodynamic and kinetic analyses of free radical scavenging mechanisms (HAT, SPLET, ETPT) provide theoretical insights into how this compound might exert its antioxidant effects researchgate.netmdpi.com.

Bioavailability and Lead Identification: ADME analysis results are interpreted to assess the potential of this compound as a medicinal lead, considering its absorption, distribution, metabolism, and excretion characteristics researchgate.net.

Iterative Refinement: In computational drug discovery, in silico models are often refined iteratively. Initial predictions are made, experimental data are collected, and then the models are updated and improved based on the new information to make more accurate predictions for subsequent research phases drugdiscoverytrends.com.

Integration and Interpretation:

Chemometrics: For complex datasets, particularly in spectroscopic analysis, chemometric techniques can be applied to enhance the interpretation and classification of materials based on their molecular structures mdpi.com.

Structure-Activity Relationships: Ultimately, the integrated analysis of both experimental and in silico data allows for the elucidation of structure-activity relationships, providing a comprehensive understanding of how the chemical structure of this compound dictates its biological activities researchgate.netbitsathy.ac.in.

Compound Names and PubChem CIDs

Future Directions and Research Gaps in Kanzakiflavone 2 Studies

Identification of Unexplored Biological Targets and Pathways

While Kanzakiflavone 2 has demonstrated antioxidant, anti-inflammatory, and antimicrobial activities, the specific molecular targets and intricate signaling pathways mediating these effects are largely underexplored smolecule.com. A significant research gap lies in the precise identification of the proteins, enzymes, or cellular components with which this compound directly interacts to elicit its observed biological responses. For instance, in its anti-inflammatory capacity, identifying the specific inflammatory mediators or enzymes (e.g., COX, LOX, NF-κB components) that are modulated by this compound is critical. Similarly, for its antimicrobial effects, understanding the bacterial or fungal targets and the mechanisms of growth inhibition or cell death is essential.

Future studies should employ advanced biochemical and cell biology techniques, such as affinity chromatography coupled with mass spectrometry (proteomics-based target deconvolution), enzyme kinetics, and reporter gene assays, to pinpoint direct binding partners and affected signaling cascades. This detailed mechanistic insight is fundamental for understanding the compound's selectivity and potential for academic applications.

Development of Novel Synthetic Methodologies for this compound Derivatives with Enhanced Academic Utility

Current synthesis methods for this compound include extraction from natural sources, chemical synthesis from flavonoid precursors via condensation reactions, and biotechnological approaches smolecule.com. While these methods allow for the production of the compound and some derivatives, there is a substantial gap in methodologies specifically designed for creating this compound derivatives with enhanced academic utility. This includes synthetic routes that facilitate the facile incorporation of molecular probes (e.g., fluorescent tags, photoaffinity labels, biotinylation handles) or stable isotopic labels for mechanistic studies.

Novel synthetic strategies should focus on:

Chemo- and Regioselective Functionalization: Developing methods that allow for precise modification of specific hydroxyl groups or aromatic positions on the this compound scaffold, which is crucial for systematic structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Exploring more environmentally benign and sustainable synthetic routes that reduce waste and energy consumption.

Probe Synthesis: Designing and synthesizing derivatives that can act as molecular probes to visualize this compound's localization within cells or to pull down its interacting partners.

Derivatization for Solubility and Stability: While not for administration, creating derivatives with improved solubility or stability profiles could enhance their utility in various in vitro and cell-based academic assays.

Such advancements in synthetic chemistry would provide researchers with a versatile toolkit to explore this compound's interactions and mechanisms more thoroughly.

Integration of Multi-Omics Data in this compound Research

A significant research gap exists in the holistic understanding of this compound's impact on biological systems at a global molecular level. While its antioxidant and anti-inflammatory properties are recognized, the broader cellular responses, including changes in gene expression, protein profiles, and metabolic pathways, remain largely uncharacterized smolecule.com.

Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to address this gap. Future research should leverage these technologies to:

Transcriptomics (RNA-seq): Identify global changes in gene expression in response to this compound treatment, revealing affected pathways and cellular processes.

Proteomics (Mass Spectrometry): Characterize alterations in protein abundance, post-translational modifications, and protein-protein interactions, providing insights into the functional consequences of this compound exposure.

Metabolomics (NMR/MS-based): Profile changes in endogenous metabolite levels, which can indicate perturbed metabolic pathways and offer a functional readout of cellular responses.

The integration and computational analysis of these diverse datasets will provide a systems-level view of this compound's biological effects, potentially uncovering novel mechanisms or off-target effects relevant for academic investigation.

Advanced Computational Approaches for Predictive Modeling and Lead Generation

Computational chemistry has already been applied to this compound, with studies utilizing Density Functional Theory (DFT) to analyze its antioxidant potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties researchgate.net. However, there is an opportunity to significantly expand the application of advanced computational approaches to accelerate this compound research.

Future directions include:

Molecular Docking and Dynamics Simulations: More extensive use of these techniques to predict and validate the binding modes and affinities of this compound and its derivatives to computationally identified or experimentally validated biological targets. This can help rationalize observed biological activities and guide rational derivative design.

Machine Learning and Artificial Intelligence (AI): Developing and applying machine learning models trained on structural and biological activity data of this compound and related flavonoids. These models could predict novel activities, optimize specific properties (e.g., target selectivity, metabolic stability for in vitro studies), and prioritize derivatives for synthesis and experimental validation.

De Novo Design: Utilizing AI-driven de novo molecular design algorithms to generate entirely new this compound-inspired chemical entities with theoretically optimized properties for specific academic research questions.

These computational tools can significantly reduce the time and resources required for experimental screening and provide valuable hypotheses for further investigation.

Exploration of New Methodologies for Studying this compound Interactions

Current understanding of this compound's interactions relies on established chemical and spectral means for structure determination and general biological assays jst.go.jpresearchgate.net. A critical research gap exists in the application of cutting-edge biophysical and imaging methodologies to provide a more detailed and dynamic picture of how this compound interacts within complex biological environments.

Future research should explore methodologies such as:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): For label-free, real-time quantitative analysis of this compound's binding kinetics and thermodynamics with purified target proteins or other biomolecules.

Advanced Microscopy Techniques: Employing super-resolution microscopy or live-cell imaging with fluorescently labeled this compound derivatives to visualize its cellular uptake, subcellular localization, and dynamic interactions with organelles or specific macromolecules in living cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing ligand-observed NMR techniques (e.g., saturation transfer difference (STD) NMR, chemical shift perturbation (CSP)) to identify binding sites on target proteins and characterize the conformational changes upon this compound binding.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: For obtaining high-resolution structural information of this compound in complex with its macromolecular targets, providing atomic-level insights into its mechanism of action.

These advanced methodologies will offer unprecedented detail into the molecular interactions of this compound, facilitating a deeper understanding of its biological roles and guiding the development of new research avenues.

Q & A

What analytical methods are recommended for identifying and quantifying Kanzaklavone 2 in plant extracts?

Basic Research Focus : Structural identification and purity assessment.

Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used to separate and characterize flavonoids like Kanzakiflavone 2. For example, reversed-phase C18 columns with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) enable resolution of isomers .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to distinguish between flavone subclasses (e.g., biflavonoids vs. monomeric derivatives) .

- Quantitative analysis often employs High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) at λ = 280–320 nm, calibrated against reference standards.

How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus : Data validation and mechanistic clarity.

Methodological Answer :

- Standardized Assay Conditions : Variations in cytotoxicity results (e.g., IC50 values) may arise from differences in cell lines, incubation times, or solvent controls. Use guidelines from Med. Chem. Commun. for replicable bioassays, such as MTT protocols with triplicate measurements .

- Dose-Response Curves : Include multiple concentrations (e.g., 1–100 μM) to assess linearity and validate target specificity.

- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. whole-cell models) to confirm mechanisms .

What synthetic strategies are effective for producing this compound derivatives with enhanced pharmacokinetic properties?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.

Methodological Answer :

- Semi-Synthesis : Start with natural this compound and modify hydroxyl groups via acetylation or glycosylation to improve solubility. Monitor reaction progress using Thin-Layer Chromatography (TLC) .

- Computational Modeling : Use tools like AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., COX-2 or viral proteases) before synthesis .

- In Vivo Testing : Prioritize derivatives with logP values <5 and polar surface area >60 Ų for better oral bioavailability .

How should researchers address challenges in isolating this compound from complex botanical matrices?

Basic Research Focus : Extraction and purification.

Methodological Answer :

- Maceration with Ethanol-Water Mixtures (70–80% ethanol) maximizes flavonoid yield while minimizing polysaccharide co-extraction .

- Solid-Phase Extraction (SPE) with polyamide or C18 cartridges removes interfering compounds like tannins.

- Countercurrent Chromatography (CCC) is recommended for high-purity isolation, leveraging its biphasic solvent systems (e.g., hexane-ethyl acetate-methanol-water) .

What experimental designs are optimal for studying the in vivo distribution of this compound?

Advanced Research Focus : Pharmacokinetics and tissue specificity.

Methodological Answer :

- Radiolabeling : Synthesize this compound with 14C or 3H isotopes for tracking absorption and excretion in rodent models .

- LC-MS/MS Tissue Profiling : Collect plasma, liver, and kidney samples at timed intervals post-administration. Use isotope dilution for quantification .

- Microdialysis : Monitor real-time extracellular fluid concentrations in target tissues (e.g., brain or tumors) to assess blood-brain barrier penetration .

How can interdisciplinary approaches enhance the study of this compound’s mechanisms of action?

Advanced Research Focus : Integrative biology and omics technologies.

Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., NF-κB or Nrf2 pathways) .

- Metabolomics : Pair LC-MS with multivariate analysis (e.g., PCA or OPLS-DA) to map metabolic shifts induced by this compound .

- Network Pharmacology : Use platforms like STRING or Cytoscape to visualize protein-protein interaction networks affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.